((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate

Catalog No.
S8342293
CAS No.
M.F
C22H40O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(...

Product Name

((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl decanoate

Molecular Formula

C22H40O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-12-22(20(30)17(27)14(11-24)33-22)34-21-19(29)18(28)16(26)13(10-23)32-21/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

DSDLUVQAJPJFTK-LUQRLMJOSA-N

SMILES

CCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The compound ((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate is a complex organic molecule characterized by multiple hydroxyl groups and a decanoate ester moiety. This structure suggests potential for significant biological activity due to the presence of multiple functional groups that may interact with biological systems.

The chemical reactivity of this compound can be categorized into several types of reactions:

  • Esterification: The decanoate moiety indicates that the compound can undergo hydrolysis to regenerate the corresponding alcohol and acid.
  • Redox Reactions: The hydroxyl groups can participate in oxidation-reduction reactions, potentially altering the functional groups and modifying biological activity.
  • Glycosidic Bond Formation: The presence of sugar-like structures suggests that it may participate in glycosidic bond formation with other molecules.

These reactions are typically facilitated by enzymes in biological systems, which enhance reaction rates and specificity

The biological activity of this compound can be assessed through various methodologies:

  • Antioxidant Activity: Compounds with multiple hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties: The structural features may confer antimicrobial activity, as many similar compounds have shown effectiveness against various pathogens .
  • Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates or inhibitors.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be employed to forecast potential biological activities based on its structure .

The synthesis of this compound can involve several strategies:

  • Multi-step Organic Synthesis: This may include the construction of the tetrahydrofuran and pyran rings followed by functionalization with hydroxymethyl and decanoate groups.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions could lead to higher selectivity and yield.
  • Total Synthesis from Simple Precursors: Starting from simpler sugars or alcohols could allow for a more straightforward synthetic route.

Each method has its advantages, such as yield efficiency and environmental impact .

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Nutraceuticals: Its antioxidant properties could make it suitable for dietary supplements aimed at enhancing health and wellness.
  • Cosmetics: The moisturizing effects of hydroxyl groups could be beneficial in skin care formulations.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized can reveal potential toxicity or efficacy in therapeutic contexts.
  • Synergistic Effects: Evaluating interactions with other compounds could highlight enhanced effects when used in combination therapies.

These studies often utilize high-throughput screening methods to evaluate numerous interactions simultaneously .

Several compounds share structural similarities with the target compound, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxylated pyranAntioxidant
Compound BSugar moietyAntimicrobial
Compound CEsterified alcoholEnzyme inhibitor

The unique combination of multiple hydroxyl groups along with a decanoate ester distinguishes this compound from others, potentially enhancing its solubility and bioavailability compared to simpler analogs .

Sucrose monodecanoate is a monoester derivative of sucrose, where a decanoate (C10:0) fatty acid chain is esterified to the hydroxyl group at the C6 position of the glucose moiety. Its systematic IUPAC name reflects the stereochemical configuration of the sucrose backbone and the esterification site. The molecular formula is C₂₂H₄₀O₁₂, with a molecular weight of 496.55 g/mol.

Key Structural Features:

  • Sucrose Backbone: Composed of α-D-glucopyranosyl-(1→2)-β-D-fructofuranose.
  • Esterification Site: Decanoate group attached to the C6 hydroxyl of the glucose unit.
  • Stereochemistry: The configuration at chiral centers (2S,3S,4S,5R for glucose; 2R,3R,4S,5S,6R for fructose) ensures structural specificity.

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

496.25197671 g/mol

Monoisotopic Mass

496.25197671 g/mol

Heavy Atom Count

34

Dates

Last modified: 01-05-2024

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